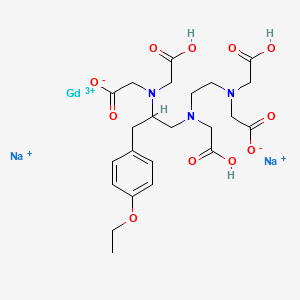
Gadoxate disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadoxate disodium, also known by the trade names Primovist in Europe and Australia/New Zealand and Eovist in the United States, is a hepatospecific paramagnetic gadolinium-based contrast agent. It is primarily used in magnetic resonance imaging (MRI) for liver imaging to characterize hepatic lesions . This compound is unique due to its ability to be taken up by hepatocytes and excreted into the bile, making it highly effective for liver-specific imaging.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadoxate disodium is synthesized by chelating gadolinium ions with ethoxybenzyl diethylenetriaminepentaacetic acid (EOB-DTPA). The process involves the following steps:
Formation of EOB-DTPA: This involves the reaction of diethylenetriaminepentaacetic acid (DTPA) with ethoxybenzyl chloride under basic conditions to form EOB-DTPA.
Chelation with Gadolinium: The EOB-DTPA is then reacted with gadolinium oxide in the presence of a suitable solvent to form the gadolinium complex, gadoxetate disodium.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves:
Batch Processing: Large reactors are used to carry out the chelation reaction under controlled temperature and pH conditions.
Purification: The product is purified using techniques such as crystallization and filtration to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: Gadoxate disodium primarily undergoes chelation reactions. The key reactions include:
Chelation: The formation of a stable complex between gadolinium ions and EOB-DTPA.
Substitution: Potential substitution reactions where other metal ions might replace gadolinium in the complex under specific conditions.
Common Reagents and Conditions:
Chelation: Gadolinium oxide, ethoxybenzyl diethylenetriaminepentaacetic acid, solvents like water or ethanol, and basic conditions.
Substitution: Other metal salts under controlled pH and temperature conditions.
Major Products:
Gadolinium Complex:
Scientific Research Applications
Gadoxate disodium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a contrast agent in MRI to study the distribution and dynamics of compounds in the liver.
Biology: Helps in understanding liver function and pathology by providing detailed imaging of hepatic tissues.
Industry: Employed in the development of new imaging techniques and contrast agents.
Mechanism of Action
Gadoxate disodium is compared with other gadolinium-based contrast agents such as gadobenate dimeglumine (MultiHance) and gadopentetate dimeglumine (Magnevist):
Gadobenate Dimeglumine: Similar to this compound but has a lower hepatic uptake (only 5% compared to 50% for this compound).
Gadopentetate Dimeglumine: Primarily an extracellular contrast agent with no specific uptake by hepatocytes.
Uniqueness:
Comparison with Similar Compounds
- Gadobenate dimeglumine
- Gadopentetate dimeglumine
Properties
Molecular Formula |
C23H31GdN3Na2O11+3 |
|---|---|
Molecular Weight |
728.7 g/mol |
IUPAC Name |
disodium;2-[2-[[2-[carboxylatomethyl(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;gadolinium(3+) |
InChI |
InChI=1S/C23H33N3O11.Gd.2Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;/q;+3;2*+1/p-2 |
InChI Key |
SLYTULCOCGSBBJ-UHFFFAOYSA-L |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Gd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{6-[(2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl]quinolin-2-yl}benzoic acid](/img/structure/B10782135.png)
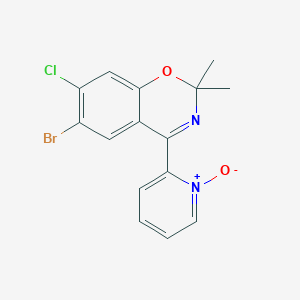
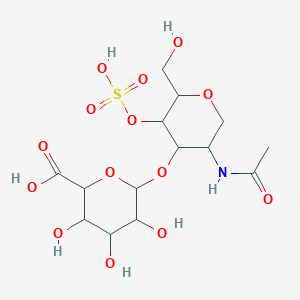

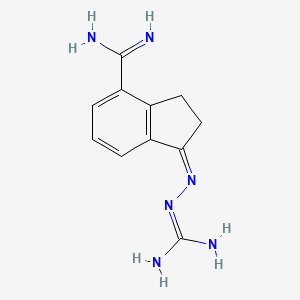
![1-[[1-[(2-Chlorothiophen-3-yl)methoxy]-1,2,6,7,8,9-hexahydrobenzo[e][1]benzothiol-2-yl]methyl]imidazole](/img/structure/B10782172.png)


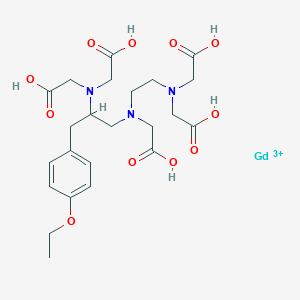
![4-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-oxazol-2-yl]-1-methyl-piperidin-4-ol](/img/structure/B10782193.png)

![2-Amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid](/img/structure/B10782202.png)

